Cas no 2639399-58-7 (tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate structure
2639399-58-7 structure
商品名:tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
CAS番号:2639399-58-7
MF:C16H23NO5S
メガワット:341.422523736954
CID:5664027
PubChem ID:165902619

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27724537
    • 2639399-58-7
    • tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
    • インチ: 1S/C16H23NO5S/c1-16(2,3)22-15(19)10-8-23-14(17-10)9-6-11(20-4)13(18)12(7-9)21-5/h6-7,10,14,17-18H,8H2,1-5H3/t10-,14?/m0/s1
    • InChIKey: UULMRMYZIDXCGL-XLLULAGJSA-N
    • ほほえんだ: S1C[C@@H](C(=O)OC(C)(C)C)NC1C1C=C(C(=C(C=1)OC)O)OC

計算された属性

  • せいみつぶんしりょう: 341.12969401g/mol
  • どういたいしつりょう: 341.12969401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 102Ų

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27724537-5g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7
5g
$6492.0 2023-09-10
Enamine
EN300-27724537-10g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7
10g
$9627.0 2023-09-10
Enamine
EN300-27724537-5.0g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
5.0g
$6492.0 2025-03-20
Enamine
EN300-27724537-0.1g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
0.1g
$1970.0 2025-03-20
Enamine
EN300-27724537-0.25g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
0.25g
$2059.0 2025-03-20
Enamine
EN300-27724537-2.5g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
2.5g
$4388.0 2025-03-20
Enamine
EN300-27724537-0.5g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
0.5g
$2149.0 2025-03-20
Enamine
EN300-27724537-1g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7
1g
$2239.0 2023-09-10
Enamine
EN300-27724537-1.0g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
1.0g
$2239.0 2025-03-20
Enamine
EN300-27724537-0.05g
tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate
2639399-58-7 95.0%
0.05g
$1880.0 2025-03-20

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate 関連文献

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylateに関する追加情報

Introduction to Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2639399-58-7)

Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate, identified by its CAS number 2639399-58-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of thiazolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and specific substituents on the aromatic ring, contribute to its unique chemical and pharmacological properties.

The tert-butyl group in the molecule enhances its stability and lipophilicity, making it a favorable candidate for drug delivery systems. This modification is particularly important in pharmaceutical design, as it can influence the compound's solubility, bioavailability, and metabolic stability. The (4R) configuration indicates a specific stereochemical arrangement of the chiral center, which is crucial for the compound's biological activity. Stereoisomers can exhibit markedly different pharmacological effects, underscoring the importance of precise structural control in drug development.

The aromatic ring in Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate is substituted with hydroxy and dimethoxy groups at the 3rd and 5th positions, respectively. These functional groups are known to play a significant role in modulating the biological activity of the molecule. The hydroxy group can participate in hydrogen bonding interactions with biological targets, while the dimethoxy groups enhance electron density on the aromatic ring, potentially influencing receptor binding affinity. These substituents are often strategically incorporated to improve binding affinity and selectivity towards specific biological targets.

Recent research has highlighted the potential of thiazolidine derivatives as scaffolds for developing novel therapeutic agents. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known to exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The compound Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate has been investigated for its potential role in modulating various biological pathways. Studies have suggested that this compound may interact with specific enzymes and receptors involved in inflammatory processes and cellular signaling.

One of the most promising areas of research involving this compound is its potential application in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. The ability of Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate to modulate inflammatory pathways has been explored in preclinical studies. These studies have demonstrated that the compound can inhibit key pro-inflammatory cytokines and enzymes such as COX-2 and LOX-5. The presence of both hydroxyl and dimethoxy groups appears to enhance its inhibitory effects on these targets.

In addition to its anti-inflammatory properties, Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate has shown potential in other therapeutic areas. For instance, it has been investigated for its antioxidant properties. Oxidative stress is a critical factor in the pathogenesis of various diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to scavenge free radicals and protect against oxidative damage has been demonstrated in vitro studies. These findings suggest that it may have therapeutic potential in conditions where oxidative stress plays a significant role.

The structural features of Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate also make it an attractive candidate for further development as an antimicrobial agent. Resistance to conventional antibiotics is a growing concern worldwide, necessitating the discovery of novel antimicrobial compounds. Preliminary studies have indicated that this compound exhibits activity against certain bacterial strains. The tert-butyl group and specific aromatic substituents appear to contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

The synthesis of Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriate precursors followed by functional group modifications such as hydroxymethylation and methylation at specific positions on the aromatic ring. The stereochemical integrity at the chiral center must be maintained throughout these synthetic steps to ensure that the desired enantiomer is obtained.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (LC-MS), and X-ray crystallography if applicable. These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, physicochemical properties such as solubility、melting point、and partition coefficient are determined to assess its suitability for further pharmacological evaluation.

In conclusion,Tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyI)-1,3-thiazolidine-4-carboxyllcate (CAS No.2639399—58—7) is a promising compound with significant therapeutic potential。Its unique structural features,including the presence of tert-butvl、hydroxv、and dimethoxv groups,contribute to its diverse biological activities.Recent research has highlighted its potential role in anti-inflammatory、antioxidant、and antimicrobial therapies.Further studies are warranted to fully elucidate its mechanism(s) of action,optimize synthetic routes,and evaluate its efficacy in clinical settings.The continued exploration of thiazoldine derivatives represents an exciting avenue for drug discovery,with compounds like this one holding great promise for addressing unmet medical needs.

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